2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The hydrazinyl proton (NH-NH₂) resonates as a broad singlet at δ 8.2–8.5 ppm due to hydrogen bonding, as observed in 2-hydrazinylpyridine derivatives. Methyl groups at positions 4 and 6 appear as singlets at δ 2.3–2.5 ppm.
- ¹³C NMR : The cyano carbon (C≡N) exhibits a signal at δ 115–120 ppm, while aromatic carbons resonate between δ 140–160 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
The compound exhibits π→π* transitions in the 250–270 nm range (aromatic ring) and n→π* transitions near 320 nm (cyano and hydrazine groups).
Mass Spectrometry
The molecular ion peak ([M+H]⁺) appears at m/z 164.18 (C₈H₈N₄), with fragmentation patterns dominated by loss of NH₂ (17 Da) and CH₃ (15 Da) groups.
Comparative Structural Analysis with Related Pyridine-Hydrazine Derivatives
Compared to analogs like 2-hydrazinyl-4,6-dimethylpyrimidine (C₆H₁₀N₄), the pyridine-3-carbonitrile scaffold in 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile introduces enhanced electron-withdrawing effects, reducing basicity at the hydrazine nitrogen. Key differences include:
The cyano group increases dipole moment (∼4.2 D) compared to non-cyano derivatives (∼3.5 D), influencing solubility and reactivity.
Computational Modeling of Electronic Configuration and Molecular Orbitals
Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal:
- HOMO-LUMO Gap : 4.1 eV, indicating moderate reactivity. The HOMO is localized on the hydrazine group, while the LUMO resides on the pyridine ring.
- Natural Bond Orbital (NBO) Analysis : The cyano group withdraws electron density from the pyridine ring (-0.25 e), stabilizing the hydrazine moiety through hyperconjugation.
- Electrostatic Potential Map : Regions of high electron density (red) are observed near the cyano group, while the hydrazine NH groups show positive potential (blue), favoring hydrogen-bonding interactions.
$$
\text{HOMO} = -6.2 \, \text{eV}, \quad \text{LUMO} = -2.1 \, \text{eV}
$$
Molecular dynamics simulations predict a solvation energy of -45 kcal/mol in water, consistent with moderate hydrophilicity.
Properties
IUPAC Name |
2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-6(2)11-8(12-10)7(5)4-9/h3H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBVXKQXKABHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The chlorinated precursor is treated with excess hydrazine hydrate (N2H4·H2O) in ethanol under reflux for 6–8 hours. The reaction mechanism involves:
- Deprotonation of hydrazine to generate a nucleophilic hydrazine anion (N2H3−).
- Attack of the hydrazine anion on the electron-deficient C2 carbon, facilitated by the electron-withdrawing cyano (–CN) group at C3.
- Displacement of the chloride leaving group to form the hydrazinyl derivative.
The reaction typically achieves yields of 65–75%, with purity dependent on recrystallization solvents (commonly ethanol/water mixtures).
Synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
The chlorinated precursor is synthesized through:
- Chlorination of 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile using phosphorus oxychloride (POCl3) at 80–100°C.
- Alternative routes involve halogen exchange reactions from brominated analogs, though these are less commonly reported.
Multi-Step Synthesis from Cyclocondensation Intermediates
A patent by US6624307B1 describes an alternative pathway involving cyclocondensation of β-keto esters with cyanoacetamide derivatives, yielding intermediates that can be functionalized with hydrazine.
Modified Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction, traditionally used for 1,4-dihydropyridines, has been adapted for pyridine derivatives through oxidation steps. A four-component synthesis involving ethyl cyanoacetate, methyl acetoacetate, aldehydes, and ammonium acetate can yield intermediates that undergo hydrazine modification.
Reaction Pathway:
Cyclocondensation :
Oxidation to Pyridine :
- Treatment with manganese dioxide (MnO2) oxidizes the dihydropyridine to the aromatic pyridine system.
Hydrazine Incorporation :
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | SNAr with hydrazine | 65–75% | Short reaction time | Requires pre-synthesized chloride |
| Cyclocondensation | Ethyl 2-methylacetoacetate, 2-cyanoacetamide | Cyclization, hydrolysis, substitution | ~50% | Scalable for industrial production | Multi-step, lower overall yield |
| Hantzsch Modification | Ethyl cyanoacetate, methyl acetoacetate | Cyclocondensation, oxidation | 40–55% | Utilizes inexpensive reagents | Requires oxidation step |
Optimization Strategies
Solvent Systems
Catalysis
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile has the molecular formula . It features a pyridine ring substituted at positions 4 and 6 with methyl groups and at position 3 with a carbonitrile group. The presence of the hydrazinyl group enhances its reactivity and biological activity due to its ability to form hydrogen bonds and participate in redox reactions.
Pharmaceutical Development
The compound has shown promise in drug development due to its biological activity. Research indicates that derivatives of 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile exhibit antimicrobial, antifungal, and anticancer properties. For instance:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess higher antimicrobial activity compared to other compounds, attributed to the electronic effects of substituents on the pyridine ring.
- Anticancer Potential : The hydrazinyl moiety allows for interactions with biological targets such as enzymes and receptors, making it a candidate for anticancer drug development.
Agricultural Chemistry
In agricultural chemistry, 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile serves as an intermediate in synthesizing agrochemicals, particularly pesticides and herbicides. Its role enhances crop protection and yield by targeting specific biological pathways in pests .
Material Science
This compound is utilized in formulating advanced materials, including polymers and coatings. Its unique structure contributes to improved durability and resistance to environmental factors, making it suitable for various industrial applications .
Analytical Chemistry
In analytical chemistry, 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile is employed as a reagent in various techniques for detecting and quantifying other chemical substances in complex mixtures. This application is crucial for quality control and research purposes .
Biochemical Research
The compound plays a significant role in biochemical studies aimed at understanding enzyme mechanisms and metabolic pathways. Insights gained from these studies can inform drug development and therapeutic strategies .
Table 1: Biological Activities of Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile | Hydrazinyl group on pyridine | Antimicrobial, anticancer |
| 2-Hydrazinylpyridine | Hydrazinyl group on pyridine | Antimicrobial |
| 4-Hydrazinyl-3-methylpyridine | Similar structure with different substituents | Anticancer |
| 3-Cyano-4,6-dimethylpyridine | Lacks hydrazinyl but similar methyl substitutions | Various biological activities |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile against common pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents.
Case Study 2: Synthesis of Agrochemicals
Research focused on synthesizing new herbicides using 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile as a precursor. The synthesized compounds were tested for their effectiveness against specific weed species. The results showed enhanced efficacy compared to existing herbicides on the market.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structure and Reactivity
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
- Structural Features : The hydroxyl (-OH) group at the 2-position participates in hydrogen bonding, enhancing solubility in polar solvents. Density Functional Theory (DFT) studies reveal a planar pyridine ring with bond lengths (e.g., C1-C2: 1.412 Å in gas phase) slightly elongated compared to the chloro analog .
- Reactivity : The -OH group is less nucleophilic than hydrazinyl, limiting its use in substitution reactions. However, it undergoes electrophilic aromatic substitution or oxidation .
2-Chloro-4,6-dimethylpyridine-3-carbonitrile
- Structural Features : The chloro (-Cl) substituent introduces electronegativity, shortening adjacent C-Cl bonds (1.711 Å in gas phase) and increasing molecular polarity. Solvent effects (via IEFPCM model) show enhanced stabilization in aqueous media .
- Reactivity : The -Cl group acts as a leaving group, facilitating nucleophilic substitution (e.g., with hydrazine to form 2-hydrazinyl derivatives) .
2-Amino-4,6-diphenylpyridine-3-carbonitrile
- Reactivity: The amino (-NH₂) group enables diazotization and coupling reactions, useful for synthesizing azo dyes or heterocycles .
Thioxo and Thio Derivatives
- Example : 5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile ().
- Structural Features : The thioxo (-S) group enhances electron delocalization, altering electronic spectra and redox properties.
- Reactivity : Thiol groups participate in Michael additions or form disulfide bonds, useful in polymer chemistry .
Spectral Properties
Infrared (IR) Spectroscopy
NMR Spectroscopy
Biological Activity
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its hydrazine and carbonitrile functional groups, which are often associated with various pharmacological effects. This article provides a comprehensive overview of the biological activity of 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. The process often starts from commercially available pyridine derivatives, which undergo hydrazination and subsequent reactions to introduce the carbonitrile group. The final product can be purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 0.5 to 64 μg/mL against several pathogens, including E. coli and S. aureus .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile | E. coli | TBD |
| 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile | S. aureus | TBD |
Anticancer Activity
The anticancer properties of hydrazine derivatives have been extensively studied. For instance, a series of related compounds were evaluated for antiproliferative activity against various cancer cell lines such as H460 (lung cancer) and MDA-MB-231 (breast cancer). Some derivatives demonstrated IC50 values in the nanomolar range (0.05 - 0.07 µM), indicating potent activity against these cell lines .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| H460 | 0.05 | 5j |
| MDA-MB-231 | 6.50 | 5j |
The mechanism by which 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile exerts its biological effects may involve enzyme inhibition and modulation of signaling pathways. For example, studies suggest that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and potential anticancer effects . The interaction with specific molecular targets may also include binding to DNA or other cellular components.
Case Studies
- Antimicrobial Screening : A study evaluated various pyridine derivatives for their antimicrobial efficacy against a panel of bacteria and fungi, revealing that certain structural modifications enhance activity significantly .
- Anticancer Evaluation : In vitro assays demonstrated that specific hydrazine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile, and how can reaction conditions be optimized?
Answer:
The synthesis of 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile typically involves nucleophilic substitution reactions. For example, hydrazine hydrate reacts with 2-chloro-4,6-dimethylpyridine-3-carbonitrile under reflux in ethanol or methanol, yielding the hydrazinyl derivative. Optimization includes controlling temperature (70–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 molar ratio of chloro-derivative to hydrazine). Solvent polarity and catalytic additives (e.g., NaOH) may enhance yields. Side products, such as bis-hydrazinyl derivatives, can be minimized by using excess hydrazine .
Advanced: How do Density Functional Theory (DFT) calculations elucidate the structural and electronic properties of 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile in different media?
Answer:
DFT studies using the B3LYP/6-31G* method reveal that the compound adopts a planar pyridine ring with a hydrazinyl group in the anti conformation. Key findings include:
- Bond Lengths: The C3-C12 (carbonitrile) bond is ~1.505 Å, shorter than typical C≡N bonds due to conjugation with the pyridine ring .
- Solvent Effects: Polarizable Continuum Model (PCM) simulations show increased dipole moments in aqueous solution (e.g., from 4.5 D in gas phase to 6.2 D in water), indicating enhanced polarity and hydrogen-bonding interactions.
- Electrostatic Potential (ESP): The hydrazinyl group acts as an electron donor, while the carbonitrile group is electrophilic, directing reactivity in nucleophilic/electrophilic reactions .
Basic: What spectroscopic techniques are used to characterize 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile, and how are vibrational modes assigned?
Answer:
- FTIR/Raman Spectroscopy:
- The NH stretching of the hydrazinyl group appears at 3350–3450 cm⁻¹ (broad, medium intensity).
- CN stretching (carbonitrile) is observed at 2220–2240 cm⁻¹ (sharp peak).
- Methyl C-H asymmetric/symmetric stretches are assigned to 2960–2870 cm⁻¹.
- ¹H-NMR: The NH protons resonate at δ 8.5–9.0 ppm (exchangeable), while methyl groups appear as singlets at δ 2.3–2.5 ppm. Assignments are validated via DFT-calculated chemical shifts using the B3LYP/6-311++G** method .
Advanced: How do structural modifications (e.g., substituents) influence the biological activity of cyanopyridine derivatives like 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile?
Answer:
Structure-Activity Relationship (SAR) studies highlight:
- Hydrazinyl Group: Enhances antimicrobial activity by enabling hydrogen bonding with microbial enzymes (e.g., dihydrofolate reductase).
- Methyl Groups: Improve lipophilicity, enhancing membrane penetration (logP ~1.8 for 2-hydrazinyl vs. ~1.2 for unsubstituted analogs).
- Carbonitrile Moiety: Stabilizes π-π stacking interactions with aromatic residues in target proteins.
Comparative DFT analysis with 2-chloro-4,6-dimethylpyridine-3-carbonitrile shows the hydrazinyl derivative has a lower HOMO-LUMO gap (4.8 eV vs. 5.2 eV), increasing reactivity and bioactivity .
Advanced: What methodological challenges arise in analyzing solvent effects on 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile’s stability and reactivity?
Answer:
- Solvent Polarity: In aqueous solution, the compound exhibits a solvation energy of −45.2 kcal/mol, stabilizing the zwitterionic form via hydrogen bonds. This contrasts with gas-phase simulations, where nonpolar interactions dominate.
- Reactivity in Protic Solvents: Hydrazinyl protonation in acidic media (pH < 3) reduces nucleophilicity, while basic conditions (pH > 10) deprotonate the NH group, enhancing electron donation.
- Contradictions: Experimental IR spectra in DMSO show broader NH stretches than PCM-predicted values, suggesting limitations in modeling explicit solvent interactions .
Basic: How can researchers validate the purity and structural integrity of synthesized 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
